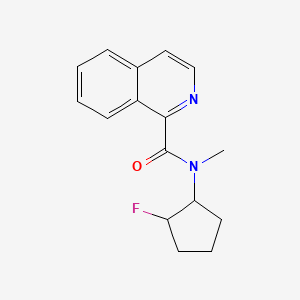

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the fluorine atom, and the coupling of the isoquinoline and carboxamide groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .

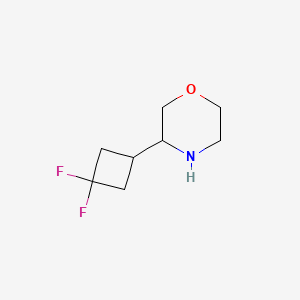

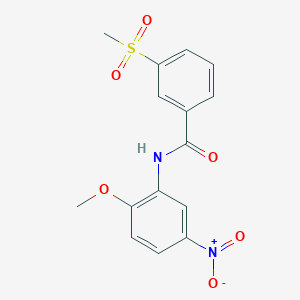

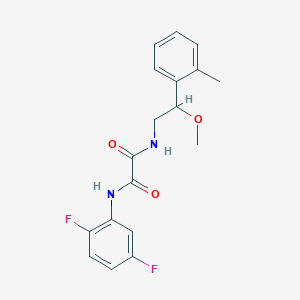

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be complex, involving several different types of chemical bonds and possibly stereochemistry (the spatial arrangement of atoms in a molecule). The isoquinoline and carboxamide groups, for example, are both capable of participating in hydrogen bonding, which could affect the compound’s physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the fluorine atom, for example, could make the compound more reactive, as fluorine is highly electronegative and can attract electrons from other atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of its functional groups, and the presence of any chiral centers .

Scientific Research Applications

Synthetic Chemistry and Chemical Properties

- Synthesis of Novel Derivatives: Research has focused on the synthesis of novel derivatives of isoquinoline-1-carboxamide and related compounds, highlighting their potential in the preparation of novel derivatives with specific substituents. This includes the use of specific chemical processes to introduce diversity in the final step of synthesis, aiming at enhancing the compound's chemical properties and potential applications (Aghekyan et al., 2009).

Potential Therapeutic Applications

Imaging and Radioligands

The development of radioligands for imaging peripheral benzodiazepine receptors (PBR) has been a significant area of research. Novel quinoline-2-carboxamide derivatives have been synthesized and labeled with carbon-11 for noninvasive assessment of PBR in vivo using positron emission tomography (PET), suggesting their potential in diagnostic imaging (Matarrese et al., 2001).

PARP-1 Inhibition

Quinoline-8-carboxamides have been designed and synthesized as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These compounds hold therapeutic potential due to PARP-1's role in DNA repair and cell death, indicating their relevance in cancer therapy and beyond (Lord et al., 2009).

Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related compounds for their cytotoxic activity against cancer cell lines showcase the exploration of these compounds as potential antitumor agents. The structural modifications and the position of the carboxamide side chains play a crucial role in determining their cytotoxic efficacy (Deady et al., 2000).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties, as well as how it is used. In general, handling any chemical compound requires appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods .

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)-N-methylisoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O/c1-19(14-8-4-7-13(14)17)16(20)15-12-6-3-2-5-11(12)9-10-18-15/h2-3,5-6,9-10,13-14H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKWNSKETUVSAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1F)C(=O)C2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422756.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2422758.png)

![benzyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2422760.png)

![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)

![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2422773.png)